molecular formula C10H8ClNO2S B12465337 3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one

3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one

Cat. No.: B12465337
M. Wt: 241.69 g/mol
InChI Key: QEFMHXQCTYIMNC-UHFFFAOYSA-N
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Description

(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methylthiophene-2-carbaldehyde with chloromethyl oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at a temperature of around 60-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-(bromomethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    (4E)-3-(chloromethyl)-4-[(5-ethylthiophen-2-yl)methylidene]-1,2-oxazol-5-one: Similar structure but with an ethyl group on the thiophene ring instead of a methyl group.

Uniqueness

The uniqueness of (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMHXQCTYIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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